1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine (CAS RN: 1502854-87-6) is a fluorinated amine derivative characterized by a cyclopropane ring directly attached to a methanamine group and a 3,5-bis(trifluoromethyl)phenyl substituent . This compound is likely utilized in pharmaceutical or agrochemical research as a structural motif due to the prevalence of trifluoromethyl groups in bioactive molecules.
Properties
Molecular Formula |
C12H11F6N |
|---|---|
Molecular Weight |
283.21 g/mol |
IUPAC Name |
[1-[3,5-bis(trifluoromethyl)phenyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C12H11F6N/c13-11(14,15)8-3-7(10(6-19)1-2-10)4-9(5-8)12(16,17)18/h3-5H,1-2,6,19H2 |
InChI Key |
KGXIEAXGQARWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent
A critical intermediate is the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene. Bromination of 3,5-bis(trifluoromethyl)benzene using bromine in the presence of FeCl₃ yields the aryl bromide (85–90% yield). The Grignard reagent is synthesized by reacting the bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. Key parameters include:
-
Solvent purity : Dry THF to prevent quenching.
-
Reaction monitoring : GC-MS or quenching tests to confirm complete conversion.
Safety Note : Differential Thermal Analysis (DTA) studies indicate that 3,5-bis(trifluoromethyl)phenyl Grignard reagents are thermally unstable above 50°C, necessitating strict temperature control.
Cyclopropane Ring Formation
The Grignard reagent reacts with cyclopropane precursors such as cyclopropanecarbonyl chloride. For example:
-
Acylation : Add the Grignard reagent to cyclopropanecarbonyl chloride at −78°C, yielding 3,5-bis(trifluoromethyl)phenyl cyclopropanecarboxylate.
-
Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts the ester to cyclopropanecarboxylic acid.
-
Curtius Rearrangement : Treating the acid with diphenylphosphoryl azide (DPPA) forms an isocyanate, which is hydrolyzed to the primary amine.
Yield : 60–70% over three steps, with purity >95% by HPLC.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
An alternative route employs palladium-catalyzed coupling between cyclopropaneboronic acid and 3,5-bis(trifluoromethyl)iodobenzene:
-
Boronic Acid Synthesis : Cyclopropanemethanamine is converted to its boronic ester via Miyaura borylation.
-
Coupling Reaction : Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), the boronic ester couples with the aryl iodide at 80°C (12 h).
-
Deprotection : Acidic cleavage of the boronic ester yields the target amine.
Advantages :
Limitations :
-
Requires expensive palladium catalysts.
-
Boronic acid instability necessitates in situ preparation.
Reductive Amination of Cyclopropane Ketones
Ketone Intermediate Synthesis
-
Friedel-Crafts Acylation : React 3,5-bis(trifluoromethyl)bromobenzene with cyclopropanecarbonyl chloride in the presence of AlCl₃ to form 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropanone.
-
Reductive Amination : Treat the ketone with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine.
Optimization :
-
Solvent : Methanol or ethanol (polar protic solvents enhance imine formation).
-
Temperature : Room temperature (20–25°C) to prevent cyclopropane ring opening.
Yield : 75–80% after column chromatography.
Analytical Characterization
Key analytical data for 1-[3,5-bis(trifluoromethyl)phenyl]cyclopropanemethanamine:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 283.21 g/mol | HRMS (ESI+) |
| Melting Point | Not reported (typically oily liquid) | DSC |
| ¹H NMR (CDCl₃) | δ 1.15 (m, 4H, cyclopropane), 3.20 (s, 2H, CH₂NH₂), 7.85 (s, 2H, Ar-H), 8.05 (s, 1H, Ar-H) | 400 MHz NMR |
| ¹⁹F NMR (CDCl₃) | δ −63.5 (s, CF₃) | 376 MHz NMR |
| HPLC Purity | >95% | C18 column, MeCN/H₂O |
Comparative Evaluation of Methods
| Method | Yield | Cost | Scalability | Safety |
|---|---|---|---|---|
| Grignard/Reductive Amination | 60–70% | Moderate | Pilot-scale | Moderate risk |
| Suzuki Coupling | 50–65% | High | Bench-scale | Low risk |
| Friedel-Crafts Acylation | 75–80% | Low | Multi-kilogram | High exothermicity |
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Scientific Research Applications
Research indicates that the trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The following sections summarize key findings related to its biological activity.
Pharmacological Properties
- Enhanced Lipophilicity : The trifluoromethyl groups increase the ability of the compound to cross biological membranes.
- Metabolic Stability : Compounds with trifluoromethyl groups tend to exhibit improved metabolic stability, making them more effective as pharmaceuticals.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity. The following table summarizes findings from various studies:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine | Similar cyclopropyl structure; additional fluorine | Significant receptor binding affinity | Enhanced interaction due to additional fluorine |
| 1-(3-Trifluoromethylphenyl)cyclobutanol | Cyclobutane instead of cyclopropane | Varied activity against cancer lines | Different strain energy may influence reactivity |
| 1-(4-Trifluoromethylphenyl)cyclopropanemethanol | Different substitution on the phenyl ring | Potential antidepressant effects | Variations in substitution position affect potency |
Mechanistic Insights
The mechanism of action for this compound is believed to involve interactions with various neurotransmitter receptors. Preliminary studies suggest that it may exhibit significant binding affinity towards targets involved in neurotransmission, potentially leading to therapeutic effects in conditions such as depression or anxiety.
Case Study 1: Antidepressant Effects
In a study examining the antidepressant potential of related compounds, researchers found that derivatives of cyclopropanemethanamine exhibited significant activity in animal models of depression. The presence of trifluoromethyl groups enhanced the efficacy and selectivity for serotonin receptors.
Case Study 2: Cancer Research
Another study focused on the cytotoxic effects of trifluoromethylated compounds against various cancer cell lines. Results indicated that 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine showed promising activity against specific cancer types, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity to its targets. The methanamine group can form hydrogen bonds with biological molecules, further modulating its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Backbones
(a) 3,5-Bis(trifluoromethyl)benzylamine (CAS RN: 85068-29-7)
- Structure : Benzylamine backbone instead of cyclopropane-methanamine.
- Molecular Formula : C₉H₇F₆N (MW: 243.15 g/mol) .
- Key Differences: Lacks cyclopropane-induced ring strain, leading to lower reactivity. Benzyl group provides planar geometry, contrasting with the non-planar cyclopropane. Applications: Intermediate in organic synthesis, e.g., for dyes or ligands .
(b) (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (CAS RN: 127852-28-2)
Thiourea and Imidazole Derivatives
(a) N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (CAS RN: 1048692-50-7)
- Structure: Thiourea linker with cyclohexyl and dipentylamino groups.
- Molecular Formula : C₂₅H₃₇F₆N₃S (MW: 525.63 g/mol) .
- Key Differences :
(b) (4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine
Physicochemical and Functional Comparisons
| Property | 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine | 3,5-Bis(trifluoromethyl)benzylamine | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~257 (estimated) | 243.15 | 271.20 |
| Backbone | Cyclopropane-methanamine | Benzylamine | Ethylamine |
| Reactivity | High (due to ring strain) | Moderate | Low |
| Solubility | Likely moderate in organic solvents | High in polar solvents | High in organic solvents |
| Applications | Pharmaceutical intermediates | Organic synthesis | Specialty chemicals |
Research Findings and Implications
- Synthetic Utility : The cyclopropane derivative’s strained ring makes it a candidate for ring-opening reactions, a feature absent in benzylamine or ethylamine analogues .
- Pharmacological Potential: Trifluoromethyl groups enhance metabolic stability, but the cyclopropane may improve binding affinity in drug targets compared to flexible ethylamine chains .
- Safety Profile : While specific data for the cyclopropane derivative is lacking, structural analogues like (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine are irritants, suggesting similar handling precautions .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine is a compound of significant interest due to its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways associated with various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C10H8F6N
- Molecular Weight : 258.16 g/mol
- CAS Number : 127852-28-2
- Physical State : Solid (white to almost white powder)
- Melting Point : 53.0 to 57.0 °C
- Purity : >98% (GC) .
Research indicates that 1-[3,5-bis(trifluoromethyl)phenyl] derivatives exhibit significant biological activity by interacting with specific enzymes. One notable study highlighted its role as an inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme implicated in androgen-dependent conditions such as benign prostatic hyperplasia.
Inhibitory Activity
The compound's amide derivative, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide, demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM against SRD5A1, with relatively low cytotoxicity (IC50 = 29.99 ± 8.69 µM). This suggests that the compound effectively inhibits DHT production by suppressing SRD5A1 expression and exhibiting mixed-mode inhibition .
Study on DHT Production Inhibition
A study evaluated the effects of caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide on DHT production in human keratinocyte cells (HaCaT). The findings revealed:
- At a concentration of 1 µM, the compound inhibited DHT production by up to 46%.
- The viability of treated cells remained high at approximately 88% .
NF-κB Pathway Inhibition
Another study investigated the compound's ability to inhibit the NF-κB signaling pathway, which is crucial for inflammatory responses and cancer progression. The results indicated:
- The compound prevented LPS-induced degradation of IκBα in THP-1 cells in a dose-dependent manner.
- It exhibited residual activity at various concentrations, demonstrating its potential as an anti-inflammatory agent .
Data Table: Biological Activity Overview
| Compound Name | Target Enzyme/Pathway | IC50 (µM) | Cytotoxicity IC50 (µM) | Notes |
|---|---|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide | SRD5A1 | 1.44 ± 0.13 | 29.99 ± 8.69 | Effective DHT inhibition |
| Compound from NF-κB study | NF-κB pathway | Not specified | Not specified | Anti-inflammatory effects observed |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanemethanamine, and what methodological considerations are critical for yield optimization?
- Answer : The synthesis typically involves cyclopropanation of a pre-functionalized benzene ring. A common approach is the use of 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4) in cross-coupling reactions to introduce the cyclopropane moiety . Key steps include:
Nucleophilic substitution or Buchwald–Hartwig amination to attach the cyclopropanemethanamine group.
Purification via column chromatography to isolate the product, given the steric hindrance from trifluoromethyl groups.
- Critical parameters : Reaction temperature (maintained below 0°C to prevent decomposition), anhydrous conditions, and catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- ¹⁹F NMR : Essential for confirming the presence and electronic environment of trifluoromethyl groups (δ ~ -60 to -65 ppm) .
- X-ray crystallography : Resolves steric effects of the cyclopropane ring and trifluoromethyl substituents, as demonstrated in structurally analogous thiourea derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected m/z ~355–360 g/mol for related derivatives) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer :
- Storage : Keep in a sealed container under refrigeration (2–8°C) to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., trifluoromethylated aryl chlorides) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl groups influence regioselectivity in further functionalization?
- Answer : The electron-withdrawing nature of -CF₃ groups deactivates the benzene ring, directing electrophilic substitutions to the para position relative to the cyclopropane ring. Steric hindrance limits reactivity at the 3,5-positions. For example:
- Suzuki–Miyaura coupling : Requires bulky ligands (e.g., XPhos) to enhance selectivity at the less hindered position .
- Metallation reactions : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to achieve controlled deprotonation .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Answer : Discrepancies often arise from:
- Purity variations : Impurities from incomplete cyclopropanation (e.g., residual boronic acid) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
- Assay conditions : Adjust pH (6.5–7.5) to account for the compound’s amine group protonation, which affects membrane permeability .
- Control experiments : Compare activity against 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5) to isolate the cyclopropane moiety’s contribution .
Q. How does the compound’s stability under acidic or oxidative conditions impact its applicability in catalytic studies?
- Answer :
- Acidic conditions : The cyclopropane ring is susceptible to ring-opening via protonation at the methylene bridge. Stability tests in HCl (1M, 25°C) show <10% degradation over 24 hours .
- Oxidative environments : Trifluoromethyl groups confer resistance to oxidation, but the amine group may form N-oxide byproducts. Use of antioxidants (e.g., BHT) is recommended in long-term storage .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Answer :
- Docking simulations : Employ AutoDock Vina with force fields (e.g., AMBER) parameterized for fluorine atoms to model binding to enzymes like cytochrome P450 .
- QSAR models : Correlate logP (predicted ~2.8) and polar surface area (PSA ~40 Ų) with antimicrobial activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
